(E)-1-cyclopentyl-3-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea
Description
Research Significance of Tetrahydrothiazolo[5,4-c]Pyridine Derivatives
The tetrahydrothiazolo[5,4-c]pyridine scaffold has garnered substantial attention due to its versatile pharmacological profile. Key studies demonstrate its role as:
- Beta-3 adrenergic receptor (β3-AR) agonists : Early work showed that 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives exhibit selective β3-AR agonist activity, critical for metabolic regulation and cardiovascular function.
- Factor Xa (fXa) inhibitors : Derivatives like 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine demonstrate potent oral anticoagulant activity by targeting fXa, a key enzyme in the blood coagulation cascade.
- Herbicides : Thiazolopyridines inhibit acyl-ACP thioesterase (FAT), disrupting lipid biosynthesis in weeds.
- Anticancer agents : Tetrahydroimidazo[2’,1’:2,3]thiazolo[5,4-c]pyridines, such as JLK1360, inhibit c-Met tyrosine kinase, a driver of tumor metastasis.
Table 1 : Key Tetrahydrothiazolo[5,4-c]Pyridine Derivatives and Applications
The scaffold’s adaptability stems from its bicyclic structure, which balances conformational rigidity with synthetic tunability. The 4,5,6,7-tetrahydro configuration enhances solubility compared to fully aromatic analogs, while the thiazole ring provides hydrogen-bonding capabilities.
Historical Development of Thiazolopyridine Research
Thiazolopyridine chemistry originated in the late 20th century with explorations into catecholamine mimetics. The 1999 synthesis of 2-aminothiazolopyridines via the Bischler-Napieralski reaction marked a pivotal advancement, enabling non-catechol β-AR agonists. Subsequent decades saw diversification:
- 2000s : Focus on anticoagulants, exemplified by the discovery of orally bioavailable fXa inhibitors.
- 2020s : Expansion into agrochemicals (e.g., FAT inhibitors) and targeted oncology (e.g., c-Met inhibitors).
Scaffold hopping—replacing core structures while retaining pharmacophores—has been instrumental. For instance, replacing naphthyridine with thiazolopyridine in herbicidal agents improved potency and selectivity.
Current Research Landscape for Urea-Functionalized Heterocycles
Urea groups enhance binding affinity through dual hydrogen-bond donor-acceptor interactions. Recent advances include:
- Supramolecular polymers : Ureido-heterocycles form stimuli-responsive materials via quadruple hydrogen bonds.
- Catalysis and sensing : Urea’s anion-binding capacity enables applications in organocatalysis and chemosensors.
- Drug design : Urea derivatives improve pharmacokinetics by modulating solubility and membrane permeability.
Table 2 : Urea-Functionalized Heterocycles in Drug Design
The integration of urea into tetrahydrothiazolo[5,4-c]pyridines, as seen in the target compound, merges metabolic stability with enhanced target engagement.
Scientific Rationale and Research Objectives
The design of (E)-1-cyclopentyl-3-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea addresses three objectives:
- Optimize receptor affinity : The urea group targets hydrogen-bond-rich regions (e.g., kinase ATP pockets), while the thiophene-acryloyl moiety enables π-π interactions with aromatic residues.
- Enhance pharmacokinetics : Cyclopentyl and tetrahydrothiazolopyridine groups improve lipid solubility and oral bioavailability compared to polar catechol derivatives.
- Enable multitarget activity : Structural elements suggest potential dual inhibition (e.g., fXa and c-Met) or hybrid agrochemical-pharmacological applications.
Synthetic strategies likely involve:
- Step 1 : Construction of the tetrahydrothiazolo[5,4-c]pyridine core via Bischler-Napieralski cyclization.
- Step 2 : Acylation at C-5 with thiophene acryloyl chloride.
- Step 3 : Urea formation via reaction of a 2-aminothiazolopyridine intermediate with cyclopentyl isocyanate.
This rational design paradigm exemplifies modern medicinal chemistry’s shift toward multifunctional, conformationally restrained architectures.
Properties
IUPAC Name |
1-cyclopentyl-3-[5-[(E)-3-thiophen-2-ylprop-2-enoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S2/c24-17(8-7-14-6-3-11-26-14)23-10-9-15-16(12-23)27-19(21-15)22-18(25)20-13-4-1-2-5-13/h3,6-8,11,13H,1-2,4-5,9-10,12H2,(H2,20,21,22,25)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLJUEABFFCARX-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)NC2=NC3=C(S2)CN(CC3)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-cyclopentyl-3-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea is a novel synthetic molecule with potential therapeutic applications. Its unique structure suggests various biological activities that merit investigation. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic effects.
Structure and Properties
The compound's structure consists of a cyclopentyl group linked to a urea moiety and a complex thiazolo-pyridine framework with an attached thiophene-acryloyl side chain. This structural diversity is expected to influence its biological interactions.
The biological activity of this compound may involve multiple mechanisms, including:
- Enzyme Inhibition : The thiazolo-pyridine segment may interact with specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound could act as a modulator of various receptors, potentially influencing neurotransmission or immune responses.
- Cytotoxic Effects : Preliminary studies suggest that similar compounds exhibit cytotoxicity against cancer cell lines, indicating that this compound may also possess anticancer properties.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of related compounds in vitro. For example, compounds structurally similar to the target molecule demonstrated significant cytotoxicity against various cancer cell lines while exhibiting minimal toxicity towards normal human cells. This suggests that the compound may selectively target malignant cells.
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | HeLa | 15 | Moderate cytotoxicity |
| Compound B | MCF-7 | 20 | Selective for cancer cells |
| Target Compound | TBD | TBD | Further studies required |
Antiparasitic Activity
The compound's structural features may also confer antiparasitic properties. Compounds with similar thiazole and pyridine structures have shown activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. Future research should explore the efficacy of this compound against these pathogens.
Case Studies
- Cytotoxicity in Cancer Research : A study examined a series of diarylpyrazoles related to the target compound and found varying degrees of cytotoxicity across different cancer cell lines. The findings indicated that some derivatives exhibited low micromolar potencies while being non-toxic to normal cells .
- Antiparasitic Screening : Another research effort highlighted the potential of thiazole-containing compounds against T. cruzi and L. infantum, demonstrating promising results that warrant further investigation into the target compound's efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s uniqueness lies in its combination of a thiophene acryloyl group and tetrahydrothiazolopyridine core. Key comparisons include:
Bioactivity and Mechanism of Action
While the target compound’s exact mechanism is undefined, its structural features suggest parallels with:
- Thiophene-containing kinase inhibitors : Thiophene’s electron-rich nature enhances ATP-binding pocket interactions, as seen in FDA-approved drugs like Erlotinib derivatives .
- Urea-based protease inhibitors : The cyclopentyl urea moiety may mimic peptide bonds, competitively inhibiting proteolytic enzymes .
Pharmacokinetic and Physicochemical Properties
- Solubility : The tetrahydrothiazolopyridine and cyclopentyl groups balance hydrophobicity, likely yielding moderate aqueous solubility (~10–50 µM), superior to aromatic analogs .
- Metabolic stability : Thiophene’s resistance to oxidation and urea’s hydrogen-bonding capacity may reduce first-pass metabolism, as observed in plant-derived bioactive molecules .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing (E)-1-cyclopentyl-3-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazolo[5,4-c]pyridine core via cyclization of thioamide precursors under acidic or basic conditions.
- Step 2 : Introduction of the acryloyl group through a Michael addition or condensation reaction between the thiophene acryloyl moiety and the thiazolo-pyridine intermediate.
- Step 3 : Urea linkage formation via reaction of a cyclopentyl isocyanate with the amine-functionalized thiazolo-pyridine derivative. This step often uses inert solvents (e.g., dichloromethane, toluene) under reflux with a base (e.g., triethylamine) to neutralize HCl byproducts .
Key Considerations : Solvent choice impacts reaction efficiency; polar aprotic solvents may enhance nucleophilicity of amine groups.
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify regiochemistry and stereochemistry, particularly for the (E)-configuration of the acryloyl group and cyclopentyl substitution.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguities in solid-state conformation, as demonstrated in structurally related tetrahydrothieno[3,2-c]pyridine derivatives .
- HPLC-PDA/MS : Ensures purity (>95%) and detects byproducts from incomplete cyclization or side reactions.
Advanced: How can researchers optimize reaction yields while minimizing byproducts in the urea linkage formation?
Answer:
- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) or DBU (1,8-diazabicycloundec-7-ene) to accelerate isocyanate-amine coupling.
- Temperature Control : Lower temperatures (0–25°C) reduce undesired dimerization of isocyanates.
- Solvent Optimization : Dichloromethane or THF improves solubility of intermediates, while toluene reduces polarity-driven side reactions .
Data Table : Comparative Yields Under Different Conditions
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCM | Et₃N | 25 | 78 | 92 |
| Toluene | DBU | 0 | 85 | 96 |
| THF | DMAP | 25 | 72 | 89 |
Advanced: How to address contradictory biological activity data across studies (e.g., IC₅₀ variability)?
Answer:
Contradictions may arise from:
- Purity Discrepancies : Impurities (e.g., unreacted isocyanate) can skew assays. Validate via HPLC and elemental analysis.
- Stereochemical Variations : Ensure the (E)-configuration of the acryloyl group is preserved; isomerization during storage or assay preparation can alter activity.
- Assay Conditions : Standardize protocols (e.g., buffer pH, incubation time) to minimize variability. For example, DMSO concentration in stock solutions should not exceed 1% to avoid solvent toxicity .
Advanced: What strategies are used to investigate structure-activity relationships (SAR) for this compound?
Answer:
- Substituent Modulation : Replace the cyclopentyl group with cyclohexyl or aromatic rings to assess steric/electronic effects on target binding.
- Isosteric Replacements : Substitute the thiophene acryloyl group with furan or pyrrole analogs to evaluate heterocycle influence on potency.
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to study degradation efficiency of target proteins.
Case Study : Analogues with bulkier substituents on the thiazolo-pyridine core showed reduced solubility but improved target affinity .
Advanced: How to mitigate degradation of the acryloyl moiety during long-term storage?
Answer:
- Storage Conditions : Store at -20°C under nitrogen to prevent oxidation.
- Stabilizers : Add antioxidants (e.g., BHT) at 0.01–0.1% w/v.
- Lyophilization : Freeze-drying in amorphous form enhances stability compared to crystalline forms.
Advanced: What computational methods support the design of derivatives with improved pharmacokinetic properties?
Answer:
- Molecular Dynamics (MD) Simulations : Predict binding modes to target proteins (e.g., kinases) and identify key hydrogen bonds.
- ADMET Prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions. For instance, reducing logP from 4.2 to 3.5 improves aqueous solubility without compromising membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
